molecular formula C18H26N2O3 B6696998 N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide

N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide

Cat. No.: B6696998
M. Wt: 318.4 g/mol
InChI Key: RMDHXQDAXJMKGP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring substituted with an indene moiety and a methoxymethyl group, making it a unique structure for chemical and biological studies.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-13-10-20(11-16(23-13)12-22-2)18(21)19-9-15-8-7-14-5-3-4-6-17(14)15/h3-6,13,15-16H,7-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDHXQDAXJMKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)COC)C(=O)NCC2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indene derivative, followed by the formation of the morpholine ring. The final step involves the introduction of the methoxymethyl group and the carboxamide functionality under controlled conditions. Common reagents used in these reactions include indene, morpholine, and methoxymethyl chloride, with catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide include other morpholine derivatives, indene-based compounds, and carboxamides with different substituents.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. The presence of the indene moiety, methoxymethyl group, and morpholine ring in a single molecule provides a distinct set of chemical and biological properties that may not be found in other similar compounds.

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